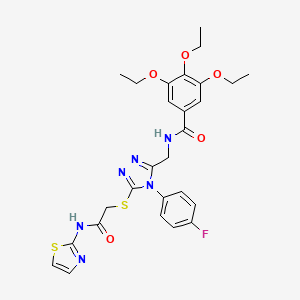

![molecular formula C20H18F3NO4S B3009500 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705769-47-6](/img/structure/B3009500.png)

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

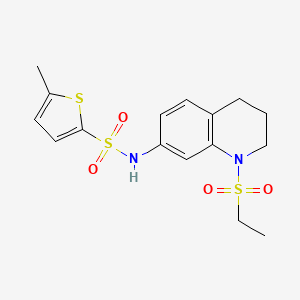

The compound 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound, which is a class of organic compounds characterized by two rings sharing one common atom. The structure of this compound suggests it contains a chroman moiety, a pyrrolidinone ring, and a sulfonyl group with a trifluoromethylbenzyl substituent. Such compounds are often of interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various complex molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, they do provide insight into related synthetic methods. For example, the first paper describes the use of a sulfonated poly-4-vinyl pyridinium ionic liquid as a catalyst for the multi-component synthesis of spiro-indoline-pyrazine derivatives . This suggests that similar ionic liquid catalysis could potentially be applied to the synthesis of the compound , utilizing its sulfonyl group in a multi-component reaction.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is typically complex due to the presence of multiple rings. The spiro junction in the compound of interest is likely to impose conformational constraints, affecting its reactivity and interaction with biological targets. The trifluoromethyl group attached to the benzyl moiety could influence the compound's electronic properties, potentially increasing its lipophilicity and affecting its pharmacokinetic profile.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, particularly those involving their functional groups. The sulfonyl group in the compound could be involved in sulfonylation reactions, while the chroman and pyrrolidinone rings might undergo reactions typical for lactones and heterocycles, such as nucleophilic attacks at the carbonyl carbon or ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound's hydrophobicity, while the sulfonyl group might contribute to its acidity and ability to form hydrogen bonds. The rigidity of the spirocyclic framework could affect its melting point and solubility in various solvents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Methods : Research has focused on developing new synthetic routes for creating derivatives of this compound. For instance, novel 4-(trifluoromethyl)pyrrolidines with various substituents at position 3 have been synthesized through 1,3-dipolar cycloaddition reactions, demonstrating the versatility of this structural motif in organic synthesis (Markitanov et al., 2016).

- Chemical Reactivity : The reactivity of similar structures has been explored, such as in the synthesis of prolines bearing fluorinated one-carbon units via nucleophilic 5-endo-trig cyclizations, highlighting the utility of these compounds in producing complex fluorinated structures (Nadano et al., 2006).

Potential Biological Applications

- G-Protein-Coupled Receptor Agonists : Spiro[chromane-2,4'-piperidine] derivatives have been identified as potent agonists for G-protein-coupled receptor 119, suggesting their potential use in therapeutic applications. These studies not only underline the biological relevance of these compounds but also their pharmacological potential (Koshizawa et al., 2018).

Material Science Applications

- Membrane Technology : Research into sulfonated polyimides (SPIs) prepared from compounds containing sulfonyl groups has shown promising results for gas separation technology. The studies indicate that these materials combine the toughness and flexibility of polymers with the permeability and selectivity of carbon molecular sieve membranes, demonstrating their potential in advanced material science applications (Islam et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1'-[[4-(trifluoromethyl)phenyl]methylsulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-7-5-14(6-8-15)12-29(26,27)24-10-9-19(13-24)11-17(25)16-3-1-2-4-18(16)28-19/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZDXAUFMRNBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)